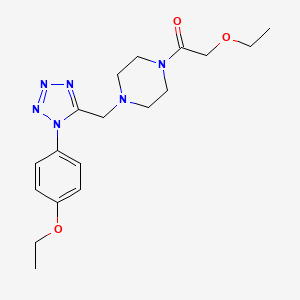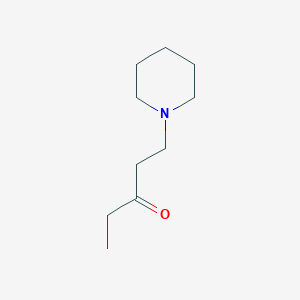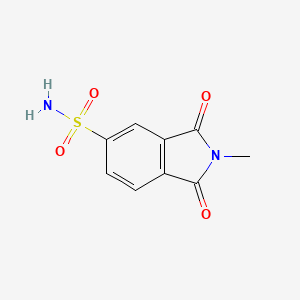
N-phenyl-1H-benzimidazole-2-carboxamide
Overview
Description
“N-phenyl-1H-benzimidazole-2-carboxamide” is a derivative of benzimidazole . Benzimidazole derivatives are prevalent in the field of medicinal chemistry due to their isostructural pharmacophore of naturally occurring active biomolecules . They have significant importance as chemotherapeutic agents in diverse clinical conditions .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually proceeds through two steps. First, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of “N-phenyl-1H-benzimidazole-2-carboxamide” consists of a benzene ring fused with a five-membered imidazole ring . It is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .Chemical Reactions Analysis
Benzimidazole derivatives exert their effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the anti-inflammatory activity .Scientific Research Applications
PARP Inhibition and Cancer Therapy
N-phenyl-1H-benzimidazole-2-carboxamide derivatives have been extensively studied for their role as poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors are significant in cancer therapy as they enhance the cytotoxicity of certain chemotherapy drugs and radiotherapy. For instance, a compound identified as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide exhibited potent PARP enzyme inhibition and demonstrated in vivo efficacy in murine melanoma and breast cancer models (Penning et al., 2010). Another study highlighted the development of 2-aryl-1H-benzimidazole-4-carboxamides as PARP inhibitors, showing promising potential as resistance-modifying agents in cancer chemotherapy (White et al., 2000).
Antimicrobial Applications
Several derivatives of N-phenyl-1H-benzimidazole-2-carboxamide have shown antimicrobial properties. Compounds including 2-Phenyl-N-substituted Carboxamido-1H-benzimidazole derivatives exhibited significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Göker et al., 2001). Another study synthesized various 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives and found them effective against methicillin-resistant Staphylococcus aureus (MRSA) (Göker et al., 2005).
Structural Elucidation and Chemical Characterization
Research has also focused on the synthesis and structural characterization of N-phenyl-1H-benzimidazole-2-carboxamide derivatives. For example, a study conducted on 1, 4 Dihydropyrimido [1, 2-a] Benzimidazole derivatives provided insights into the chemical structure and potential biomedical significance of these compounds (Joshi et al., 2022).
Ethylene Polymerization
N-phenyl-1H-benzimidazole-2-carboxamide derivatives have also been utilized in the field of polymer chemistry. A study on 2-Benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides revealed their application in ethylene polymerization and copolymerization, demonstrating high catalytic activities (Sun et al., 2010).
Safety And Hazards
While specific safety and hazard information for “N-phenyl-1H-benzimidazole-2-carboxamide” is not available, it’s important to handle all chemicals with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
N-phenyl-1H-benzimidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(15-10-6-2-1-3-7-10)13-16-11-8-4-5-9-12(11)17-13/h1-9H,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZHJGPWRAFSMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1H-benzimidazole-2-carboxamide | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2548600.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2548606.png)

![Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B2548608.png)
![1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2548609.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2548611.png)

